N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a tetrahydropyrimidine ring, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring and the tetrahydropyrimidine ring. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions to form the benzodioxole moiety . The tetrahydropyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-iodobenzamide: Shares the benzodioxole moiety but differs in the presence of an iodine atom and a benzamide group.
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety but has an ethanamine group instead of the tetrahydropyrimidine ring.
Uniqueness
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its combination of the benzodioxole and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O5/c1-16(2)23-11-6-5-9(7-12(11)24-16)17-14(21)10-8-13(20)19(4)15(22)18(10)3/h5-8H,1-4H3,(H,17,21) |
InChI Key |
BQMMQWQNYTZTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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